

(Z)-Pent-2-enyl butyrate CAS number and synonyms

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Compound of Interest

Compound Name: (Z)-Pent-2-enyl butyrate

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(Z)-Pent-2-enyl Butyrate: A Technical Overview

Disclaimer: Publicly available information regarding detailed experimental protocols, specific biological activities, and mechanisms of action for **(Z)-Pent-2-enyl butyrate** is limited. This guide provides a summary of available data and presents general methodologies and concepts that may be applicable to this compound based on the current understanding of similar chemical entities. Further experimental investigation is required to fully characterize this specific molecule for research and drug development purposes.

Chemical Identification and Synonyms

(Z)-Pent-2-enyl butyrate is an organic compound classified as an ester. It is characterized by a nine-carbon chain with a cis-configured double bond.

Identifier	Value
CAS Number	42125-13-3[1][2][3]
IUPAC Name	[(Z)-pent-2-enyl] butanoate[1]

A variety of synonyms are used to refer to this compound in literature and chemical databases:



Synonym
cis-2-pentenyl butyrate[2]
(z)-2-penten-1-yl butyrate[1]
(2Z)-2-Pentenyl butyrate[1][3]
(2Z)-2-Penten-1-yl butanoate[3]
Butanoic acid, 2-pentenyl ester, (Z)-[3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of **(Z)-Pent-2-enyl butyrate**.

Property	Value
Molecular Formula	C9H16O2[1][3]
Molecular Weight	156.22 g/mol [1][3]
Boiling Point (estimated)	188 °C[3]
Vapor Pressure (estimated)	0.4901 hPa @ 20°C; 0.7266 hPa @ 25°C[3]
Solubility	Soluble in alcohol; sparingly soluble in water.[2]
Odor Profile	Described as fruity, green, with notes of apple, pineapple, tropical fruits, banana, and pear.[3]

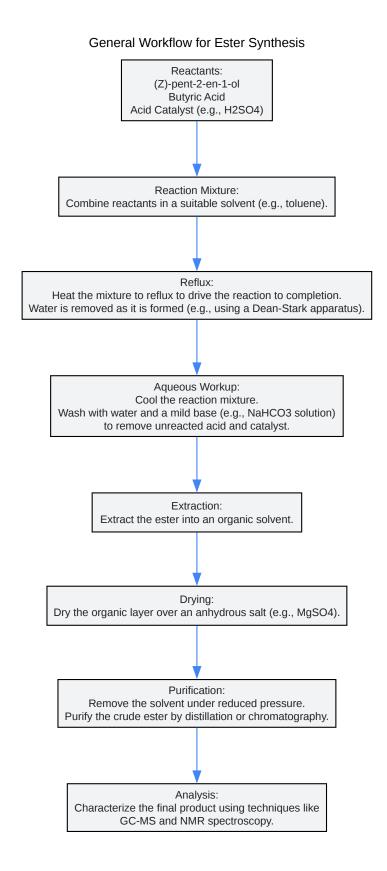
Synthesis

A specific, detailed experimental protocol for the synthesis of **(Z)-Pent-2-enyl butyrate** is not readily available in the reviewed literature. However, it can be synthesized through the general method of Fischer esterification. This process involves the acid-catalyzed reaction of an alcohol with a carboxylic acid. For **(Z)-Pent-2-enyl butyrate**, this would involve the reaction of **(Z)-pent-2-enyl butyrate**, this would involve the reaction of **(Z)-pent-2-enyl butyrate**.

General Experimental Workflow for Ester Synthesis:



The following diagram illustrates a general workflow for the synthesis of an ester like **(Z)-Pent- 2-enyl butyrate**.





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A generalized workflow for the synthesis of esters.

Biological Activity and Potential Signaling Pathways

There is a significant lack of specific data on the biological activity, mechanism of action, and toxicological profile of **(Z)-Pent-2-enyl butyrate**. However, as an ester of butyric acid, a well-studied short-chain fatty acid (SCFA), its biological effects might be related to the properties of butyrates.

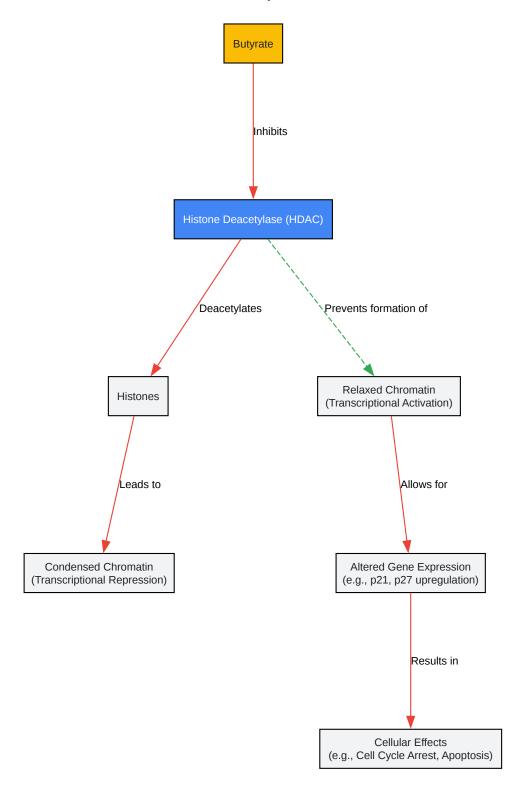
Butyrate is known to be a histone deacetylase (HDAC) inhibitor.[4][5] HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, butyrate can lead to hyperacetylation of histones, resulting in a more relaxed chromatin structure and altered gene expression.[4] This mechanism is implicated in various cellular processes, including cell cycle arrest, apoptosis, and anti-inflammatory effects.[5][6]

Potential Mechanism of Action Related to Butyrate:

The following diagram illustrates the general mechanism of butyrate as an HDAC inhibitor. It is important to note that whether **(Z)-Pent-2-enyl butyrate** is hydrolyzed in biological systems to release butyrate and exert these effects is a subject for experimental verification.



General Mechanism of Butyrate as an HDAC Inhibitor



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General mechanism of butyrate as an HDAC inhibitor.



Conclusion and Future Directions

(Z)-Pent-2-enyl butyrate is a well-identified chemical compound with known physicochemical properties, primarily utilized in the flavor and fragrance industry. However, for an audience of researchers, scientists, and drug development professionals, there is a notable absence of indepth studies on its biological activity, pharmacological profile, and potential therapeutic applications.

Future research should focus on:

- Detailed Synthesis and Characterization: Development and publication of a detailed, optimized protocol for the stereospecific synthesis of (Z)-Pent-2-enyl butyrate and its full analytical characterization.
- In Vitro Biological Screening: Evaluation of its cytotoxic, anti-inflammatory, and other biological activities in relevant cell-based assays.
- Mechanism of Action Studies: Investigation into whether the compound acts as a pro-drug for butyrate delivery and its effects on targets such as HDACs.
- Pharmacokinetic and Toxicological Profiling: In vivo studies to determine its absorption, distribution, metabolism, excretion (ADME), and toxicity profile.

Without such fundamental research, the potential of **(Z)-Pent-2-enyl butyrate** as a candidate for drug development remains speculative.

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